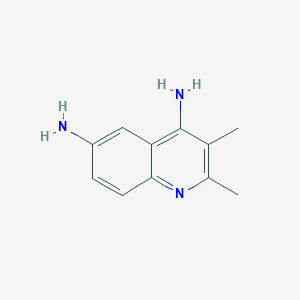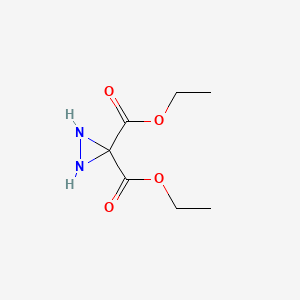
Diethyl diaziridine-3,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl diaziridine-3,3-dicarboxylate is a highly strained three-membered heterocycle containing two nitrogen atoms. This compound is an important intermediate and precursor in organic chemistry, particularly known for its role in the synthesis of diazirine photoaffinity probes . The unique properties of this compound include a weak N–N bond, low toxicity, and hydrazine aminal duality .
準備方法
Synthetic Routes and Reaction Conditions
Diethyl diaziridine-3,3-dicarboxylate can be synthesized through various methods. One common approach involves the reaction of diethyl oxalate with hydrazine hydrate under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at room temperature. Another method involves the cyclization of diethyl hydrazine dicarboxylate with an appropriate dehydrating agent .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
Diethyl diaziridine-3,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diazirines, which are more stable.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The nitrogen atoms in the diaziridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Iodine and triethylamine are commonly used reagents for the oxidation of diaziridines.
Reduction: Sodium borohydride is often employed for reduction reactions.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include diazirines, hydrazine derivatives, and substituted diaziridines .
科学的研究の応用
Diethyl diaziridine-3,3-dicarboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of diethyl diaziridine-3,3-dicarboxylate involves its ability to form highly reactive intermediates, such as diazirines, upon oxidation . These intermediates can covalently bind to target molecules, making them useful in photoaffinity labeling studies . The molecular targets and pathways involved include various proteins and enzymes that interact with the diazirine moiety .
類似化合物との比較
Similar Compounds
Diaziridine: A three-membered ring with two nitrogen atoms, similar to diethyl diaziridine-3,3-dicarboxylate but without the ester groups.
Diazirine: The oxidized form of diaziridine, known for its stability and use in photoaffinity labeling.
Hydrazine Derivatives: Compounds containing the hydrazine moiety, which can be derived from diaziridines.
Uniqueness
This compound is unique due to its dual functionality as both a hydrazine and an aminal, allowing it to participate in a wide range of chemical reactions . Its low toxicity and ability to form stable diazirines make it particularly valuable in scientific research .
特性
分子式 |
C7H12N2O4 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC名 |
diethyl diaziridine-3,3-dicarboxylate |
InChI |
InChI=1S/C7H12N2O4/c1-3-12-5(10)7(8-9-7)6(11)13-4-2/h8-9H,3-4H2,1-2H3 |
InChIキー |
MZNXAKIVDUJRDA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(NN1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline](/img/structure/B15070576.png)
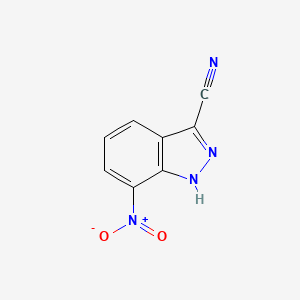
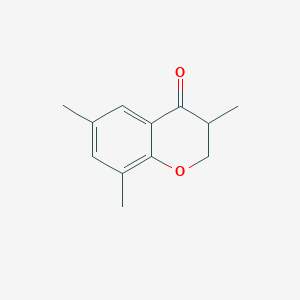
![1,9-Diazaspiro[6.6]tridecane](/img/structure/B15070593.png)

![7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile](/img/structure/B15070600.png)
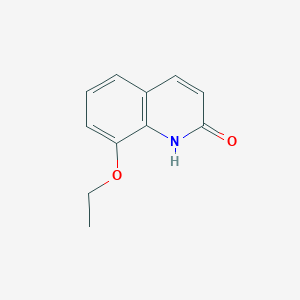

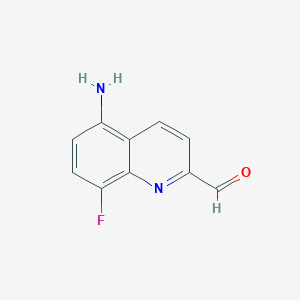

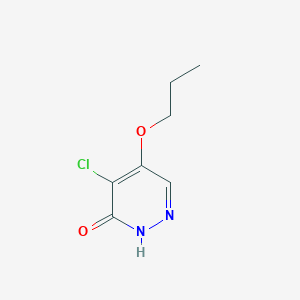
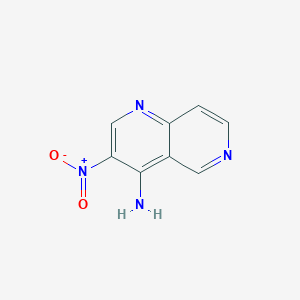
![N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine](/img/structure/B15070654.png)
